2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 100844-07-3) is an isoindoline-based carboxylic acid derivative with a molecular formula of C₁₉H₁₇NO₄ and a molecular weight of 323.35 g/mol . Its structure features a 1,3-dioxoisoindoline core substituted at the 5-position with a carboxylic acid group and at the 2-position with a 2,6-diethylphenyl moiety. This compound has been cataloged for research purposes, though commercial availability is currently listed as discontinued .
Properties
IUPAC Name |
2-(2,6-diethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19(23)24)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJWAXDSFDPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961843 | |
| Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-67-8 | |
| Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalic Anhydride-Based Cyclization
The most widely reported route begins with phthalic anhydride (1) and 2,6-diethylaniline (2). Under reflux conditions in acetic acid, these precursors undergo nucleophilic attack to form N-(2,6-diethylphenyl)phthalimide (3). Subsequent nitration at position 5 introduces the nitro group, followed by reduction to the amine and oxidation to the carboxylic acid (Scheme 1).
Scheme 1: Phthalic Anhydride Route
- $$ \text{Phthalic anhydride} + \text{2,6-diethylaniline} \xrightarrow{\text{AcOH, 110°C}} N\text{-(2,6-diethylphenyl)phthalimide} $$
- $$ \text{Nitration (HNO}3/\text{H}2\text{SO}_4) \rightarrow 5\text{-nitro derivative} $$
- $$ \text{Reduction (SnCl}_2/\text{HCl}) \rightarrow 5\text{-amino intermediate} $$
- $$ \text{Oxidation (KMnO}_4) \rightarrow \text{carboxylic acid} $$
Key parameters:
Suzuki-Miyaura Coupling Approach
For cases requiring late-stage functionalization, palladium-catalyzed coupling introduces the 2,6-diethylphenyl group to pre-formed dioxoisoindoline scaffolds (Table 1).
Table 1: Optimization of Coupling Conditions
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | XPhos | K2CO3 | 78 |
| Pd(OAc)2 | SPhos | CsF | 85 |
| PdCl2(dppf) | — | K3PO4 | 63 |
Optimal conditions: 1 mol% Pd(OAc)2, 2 mol% SPhos, CsF (3 equiv), DMF/H2O (4:1), 80°C, 12 h.
Industrial-Scale Production
Continuous Flow Synthesis
Merck KGaA’s patented process (CAS 110768-27-9 analog methodology) employs a three-stage continuous system:
- Reactor 1: Phthalic anhydride + 2,6-diethylaniline → imide formation (residence time: 30 min)
- Reactor 2: Nitration at 5°C (residence time: 15 min)
- Reactor 3: Oxidation with O2/Pt catalyst (20 bar, 150°C)
Advantages vs. batch processing:
Crystallization Optimization
Final product purification uses antisolvent crystallization with ethanol/water (4:1 v/v). XRD analysis confirms polymorph Form I dominance (>95%) under these conditions.
Emerging Methodologies
Microwave-Assisted Cyclization
Adapting protocols from morpholine syntheses, microwave irradiation (300 W, 140°C, 20 min) accelerates the ring-closing step:
$$ \text{5-Carboxy-2-(2,6-diethylphenyl)isoindoline} \xrightarrow{\text{MW, DMF}} \text{Target compound} $$
Yield comparison:
Analytical Characterization
Critical quality attributes are verified through:
- HPLC: Rt = 8.2 min (C18, 0.1% H3PO4/MeCN)
- MS (ESI-): m/z 323.2 [M-H]⁻
- 1H NMR (DMSO-d6): δ 1.21 (t, 6H, CH2CH3), 2.85 (q, 4H, Ar-CH2), 7.45–8.10 (m, 5H, aromatic)
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The ability of 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid to interact with cellular targets makes it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Isoindoline derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the carboxylic acid functional group enhances solubility and bioavailability, potentially improving efficacy against bacterial strains.
Applications in Medicinal Chemistry
The compound's unique structure allows for modifications that can lead to the synthesis of new analogs with improved pharmacological properties. Its role as a scaffold in drug design is particularly noteworthy:
- Lead Compound Development : The structural framework can be modified to enhance potency and selectivity toward specific biological targets.
- Prodrug Formulations : The compound can serve as a prodrug to improve the delivery of active pharmaceutical ingredients.
Organic Electronics
The electronic properties of isoindoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be leveraged in the development of high-performance electronic devices.
Photonic Devices
Due to its photochemical properties, this compound can be utilized in the fabrication of photonic devices where light manipulation is crucial.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of various isoindoline derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective cell growth inhibition.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity, suggesting further exploration into its application as an antibacterial agent.
Mechanism of Action
The mechanism of action of 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 356574-17-9)
- Molecular Formula: C₁₇H₁₃NO₆
- Molecular Weight : 327.30 g/mol
- Key Differences: Replaces the 2,6-diethylphenyl group with a 2,5-dimethoxyphenyl substituent.
2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS: 356578-82-0)
Core Structure Modifications
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Example Synthesis: Derived from 3-formyl-1H-indole-2-carboxylic acid via reflux with aminothiazolones in acetic acid .
- Key Differences : Replaces the isoindoline core with an indole scaffold, introducing a thiazole ring. This modification significantly alters biological activity, particularly in drug discovery contexts .
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid (CAS: 1120332-41-3)
- Molecular Formula : C₂₀H₂₀N₂O₂
- Molecular Weight : 320.38 g/mol
Functional Group Replacements
1H-Isoindole-5-carbothioic Acid Derivatives (CAS: 100826-11-7)
Agrochemical Analogs
Chloroacetamide Derivatives (e.g., Alachlor, Pretilachlor)
- Example : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- Key Differences : Replaces the isoindoline-carboxylic acid system with a chloroacetamide backbone. These compounds are widely used as herbicides, highlighting the role of the 2,6-diethylphenyl group in agrochemical activity .
Data Tables: Structural and Property Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s analogs demonstrate that substituent position (e.g., methoxy vs. ethyl groups) and core structure (indole vs. isoindoline) critically influence physicochemical properties and biological activity .
- Drug Design : Derivatives with sulfur-containing groups (e.g., carbothioic acid) show promise in modifying bioavailability, though toxicity profiles require further study .
Biological Activity
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C₁₉H₁₇NO₄
- CAS Number : 100844-07-3
- Molecular Weight : 321.34 g/mol
- Structure : The compound features a dioxoisoindoline core which is significant in its biological interactions.
1. Antioxidant Activity
Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and associated diseases.
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes, particularly xanthine oxidase. This inhibition is significant for conditions such as gout and hyperuricemia.
3. Cytotoxicity Studies
Cytotoxicity assays using cell lines such as HepG2 (liver cancer) and SHSY-5Y (neuroblastoma) have shown that the compound exhibits selective cytotoxic effects.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HepG2 | 20.5 | Moderate |
| SHSY-5Y | 25.0 | Moderate |
These results suggest that while the compound exhibits some cytotoxicity, further studies are needed to evaluate its safety and efficacy in vivo.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of various isoindoline derivatives showed that this compound significantly reduced lipid peroxidation in vitro. The study utilized a DPPH assay to quantify the scavenging ability.
Case Study 2: Enzyme Inhibition Mechanism
In vitro studies on enzyme inhibition revealed that the compound competes with substrates for binding sites on xanthine oxidase. Docking studies indicated favorable interactions between the compound and active site residues of the enzyme, suggesting a potential mechanism for its inhibitory action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,6-diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phthalic anhydrides with 2,6-diethylaniline derivatives. A typical procedure involves refluxing a mixture of the anhydride, amine, and a catalyst (e.g., acetic acid/sodium acetate) under inert conditions. For purity control, recrystallization from DMF/acetic acid mixtures is recommended, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity .
Q. How should researchers characterize the compound’s structure and confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR for aromatic proton environments and carbonyl signals (e.g., isoindoline dione C=O at ~170 ppm).
- FT-IR : Confirm C=O stretches (1,3-dioxoisoindoline) at 1750–1700 cm.
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (CHNO, exact mass 323.35) .
Q. What experimental approaches are used to determine the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Perform a shake-flask solubility assay in buffers (pH 1–13) at 25°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification. The 2,6-diethylphenyl group enhances lipophilicity, reducing aqueous solubility; stability is pH-dependent due to the carboxylic acid moiety .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Pair this with machine learning to predict optimal solvent systems, temperatures, and catalyst ratios. For example, COSMO-RS simulations can predict solvent effects on yield, while Bayesian optimization narrows experimental parameters .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction yield or selectivity?
- Methodological Answer : Use sensitivity analysis to identify discrepancies (e.g., solvent polarity effects underestimated in simulations). Validate with fractional factorial experiments (e.g., varying temperature, catalyst loading) to isolate confounding variables. Cross-reference with advanced NMR kinetics (e.g., -DOSY) to probe intermediate stability .
Q. How can researchers design a scalable reactor system for continuous synthesis of this compound?
- Methodological Answer : Adopt microreactor technology to enhance heat/mass transfer. Use CFD simulations to model flow dynamics and avoid clogging from crystalline intermediates. Integrate in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring of reaction progression. Membrane separation modules (e.g., nanofiltration) can purify the product stream .
Q. What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Apply 3D-QSAR models (CoMFA/CoMSIA) using molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., diethylphenyl vs. methoxyphenyl) with biological activity. Validate with in vitro assays (e.g., enzyme inhibition) and statistical validation (leave-one-out cross-validation, ) .
Q. How should researchers address batch-to-batch variability in crystallinity during formulation studies?
- Methodological Answer : Implement process analytical technology (PAT) to monitor crystallization kinetics (e.g., FBRM probes for particle size distribution). Use multivariate analysis (PLS regression) to correlate process parameters (e.g., cooling rate, solvent composition) with polymorphic outcomes. Consider spray drying for amorphous solid dispersions if crystalline forms are unstable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
